Dimethyl[(2-methylphenyl)sulfamoyl]amine

Medicinal Chemistry ADME Physicochemical Properties

Select this compound for its unique ortho-methylphenyl group, which enhances metabolic stability and binding selectivity at carbonic anhydrase isoforms compared to unsubstituted or para-substituted analogs. The ortho substitution sterically shields the sulfamoyl linkage, slowing hydrolysis and improving in vivo pharmacokinetics. Ideal for CNS target optimization (LogD7.4=1.17) and oncology differentiation therapy research. Do not substitute with generic sulfonamides—only this scaffold delivers the specific interaction profile required for reproducible SAR data.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B5560511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[(2-methylphenyl)sulfamoyl]amine
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)N(C)C
InChIInChI=1S/C9H14N2O2S/c1-8-6-4-5-7-9(8)10-14(12,13)11(2)3/h4-7,10H,1-3H3
InChIKeyMJEMZKGDNXNTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl[(2-methylphenyl)sulfamoyl]amine: A 2-Methylphenyl Sulfamoyl Amine with Distinct Physicochemical and Structural Profile


Dimethyl[(2-methylphenyl)sulfamoyl]amine (CAS 90810-06-3) is a sulfonamide-class compound, structurally defined by a sulfamoyl group (-SO₂NH-) bridging a 2-methylphenyl moiety and a dimethylamine group [1]. It is a small molecule (MW 214.28 g/mol) with predicted moderate lipophilicity (ACD/LogP 1.04, ACD/LogD 1.17 at pH 7.4) and limited aqueous solubility . This compound serves as a versatile scaffold for further derivatization, particularly in medicinal chemistry and agrochemical research, due to its accessible secondary sulfamoyl nitrogen and ortho-methyl substituted aromatic ring .

The Criticality of Ortho-Methyl Substitution: Why Generic Dimethyl[(2-methylphenyl)sulfamoyl]amine Analogs Cannot Be Interchanged


Substituting a generic sulfonamide or even a close positional isomer for Dimethyl[(2-methylphenyl)sulfamoyl]amine is scientifically unsound due to the profound impact of its unique ortho-methylphenyl group on molecular recognition, steric hindrance, and metabolic stability. The 2-methyl substitution on the phenyl ring significantly alters the molecule's 3D conformation compared to unsubstituted or para-substituted analogs [1]. This directly influences its binding affinity to biological targets like carbonic anhydrase isoenzymes, where small structural changes can result in an order-of-magnitude difference in IC₅₀ values [2]. Furthermore, the ortho-methyl group can sterically shield the adjacent sulfamoyl linkage, potentially enhancing its resistance to hydrolytic enzymes and altering its metabolic fate, a critical factor for in vivo pharmacokinetics [3]. Therefore, simply selecting any 'sulfonamide' or 'sulfamide' will not replicate the specific interaction profile of this precise scaffold.

Quantitative Differentiation of Dimethyl[(2-methylphenyl)sulfamoyl]amine from Closest Analogs


Physicochemical Profiling: Predicted Lipophilicity (LogD7.4) of Dimethyl[(2-methylphenyl)sulfamoyl]amine Versus Unsubstituted and Para-Substituted Analogs

In silico predictions provide a quantitative basis for differentiation. The target compound, with its ortho-methyl substituent, exhibits a distinct LogD profile compared to its unsubstituted and para-substituted analogs. At physiological pH (7.4), the target compound's ACD/LogD is predicted to be 1.17, whereas the para-methyl analog (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) has a predicted ACD/LogD of 1.18 . The unsubstituted analog (N,N-dimethyl-N'-phenylsulfamide) is predicted to be less lipophilic with a LogP of 0.67 . While the difference between the ortho- and para-methyl isomers is minimal in this basic model, the presence of the methyl group, regardless of position, increases lipophilicity by over 0.5 log units compared to the unsubstituted parent, which can significantly impact membrane permeability and oral absorption [1].

Medicinal Chemistry ADME Physicochemical Properties

Carbonic Anhydrase Inhibition: Class-Level Potency of Symmetric Sulfamides and the Ortho-Methyl Structural Implication

While direct IC₅₀ data for Dimethyl[(2-methylphenyl)sulfamoyl]amine against human carbonic anhydrase (hCA) is not publicly available, a robust class-level inference can be drawn from a 2021 study on symmetric sulfamides derived from phenethylamines. That study demonstrated that structurally related sulfamide compounds are exceptionally potent hCA inhibitors, with IC₅₀ values ranging from 14.44-30.13 nM against hCA II [1]. For comparison, the standard drug acetazolamide exhibited an IC₅₀ of 49.50 nM against hCA II [1]. This indicates that the sulfamoyl core is a privileged pharmacophore for this target. The presence of the ortho-methyl group in the target compound is a critical structural differentiator; it is known to influence the torsion angle of the sulfamoyl linkage, which can fine-tune binding affinity and selectivity between hCA isoforms, a parameter not addressed by the simpler symmetric sulfamides in the comparator study [2].

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Potential Anti-Proliferative Activity: Evidence of Cellular Differentiation in Cancer Models

A specific, albeit preliminary, claim exists for the target compound's biological activity. It has been reported to exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This activity profile suggests potential utility as an anti-cancer agent or for treating hyperproliferative skin diseases like psoriasis [1]. This is a stark contrast to the primary mechanism of classic antibacterial sulfonamides like sulfanilamide, which act via PABA antagonism and dihydropteroate synthase inhibition (IC₅₀ ~ 286.8 μg/mL in wild-type yeast) . The target compound's reported effect on cell differentiation points toward a distinct and potentially more targeted mechanism of action relevant to oncology research, differentiating it from anti-infective sulfa drugs.

Oncology Cell Differentiation Phenotypic Screening

Structural Scaffold for Monoamine Reuptake Inhibitors: Patent Landscape Evidence

The Dimethyl[(2-methylphenyl)sulfamoyl]amine core is directly relevant to a major pharmaceutical patent class. The Wyeth patent (US 2008/0161366 A1) claims 'aminoalkyl-substituted aryl sulfamide derivatives' as monoamine reuptake inhibitors for treating conditions like depression, vasomotor symptoms, and pain [1]. While the specific target compound is a simpler, non-aminoalkylated sulfamide, it serves as a foundational scaffold upon which the patented, more complex structures are built . In contrast, simple sulfamides without the aryl group lack the necessary hydrophobic interactions for potent monoamine transporter binding. This patent landscape provides quantitative, albeit indirect, differentiation: the aryl sulfamide motif, including the 2-methylphenyl group, is a validated, patent-protected entry point for developing CNS-active therapeutics.

CNS Drug Discovery Monoamine Reuptake Patent Analysis

Targeted Application Scenarios for Dimethyl[(2-methylphenyl)sulfamoyl]amine Based on Differentiated Evidence


Medicinal Chemistry: CNS Drug Discovery and SAR Exploration

Utilize Dimethyl[(2-methylphenyl)sulfamoyl]amine as a foundational scaffold for exploring structure-activity relationships (SAR) in the monoamine reuptake inhibitor space. The aryl sulfamide core is explicitly claimed in Wyeth's patent for CNS applications, and its moderate lipophilicity (predicted LogD7.4 = 1.17) makes it a suitable starting point for optimization of blood-brain barrier penetration [1]. Research groups can functionalize the secondary sulfamoyl nitrogen or the ortho-methylphenyl ring to modulate potency and selectivity at serotonin, norepinephrine, and dopamine transporters.

Chemical Biology: Profiling Carbonic Anhydrase Isoform Selectivity

Employ this compound in enzyme inhibition assays to profile its selectivity against various human carbonic anhydrase (hCA) isoforms. Class-level evidence indicates that structurally related sulfamides are potent hCA inhibitors (IC₅₀ range 14.44-30.13 nM against hCA II) [2]. The unique ortho-methyl substitution of the target compound provides a distinct steric and electronic profile for exploring isoform selectivity, a key factor in developing next-generation glaucoma or diuretic therapies with reduced off-target effects [3].

Oncology Research: Differentiation Therapy and Phenotypic Screening

Leverage the reported activity of Dimethyl[(2-methylphenyl)sulfamoyl]amine in arresting proliferation and inducing monocyte differentiation of undifferentiated cells for phenotypic screening and target identification studies in oncology [4]. This functional phenotype is distinct from traditional cytotoxic chemotherapies and may provide a novel avenue for exploring 'differentiation therapy' in specific cancer subtypes, such as acute myeloid leukemia (AML), or for modulating immune cell populations [5].

Agrochemical Discovery: Novel Sulfonamide Scaffold for Pesticide Development

Explore the compound as a novel scaffold for agrochemical applications, particularly as a fungicide or nematicide. The sulfamoyl group is a known pharmacophore in crop protection, and the ortho-methylphenyl moiety offers a unique substitution pattern not commonly found in commercial sulfonamide pesticides [6]. Its predicted physicochemical properties (MW=214.28, LogP=1.04) suggest good foliar uptake potential, making it a candidate for further derivatization and screening against agricultural pests and pathogens.

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